Hypotaurine

Descripción general

Descripción

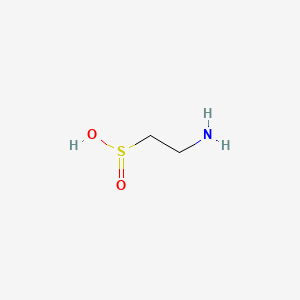

La hipotaurina es un ácido sulfínico con la fórmula química C₂H₇NO₂S . Es un intermedio en la biosíntesis de la taurina, un compuesto conocido por su papel en diversos procesos fisiológicos. La hipotaurina actúa como un neurotransmisor endógeno a través de la acción sobre los receptores de glicina y posee propiedades antioxidantes . Se deriva de la cisteína y la homocisteína y se encuentra en varios tejidos de los mamíferos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La hipotaurina se puede sintetizar mediante la oxidación de la cisteína. El proceso implica los siguientes pasos:

Oxidación de la cisteína: La cisteína se oxida primero a ácido cisteína sulfínico por la enzima cisteína dioxigenasa.

Descarboxilación: El ácido cisteína sulfínico se descarboxila luego por la sulfinoalanina descarboxilasa para formar hipotaurina.

Métodos de producción industrial: La producción industrial de hipotaurina suele implicar las mismas vías bioquímicas que se describen anteriormente, utilizando reacciones enzimáticas para garantizar un alto rendimiento y pureza. El proceso se optimiza para la producción a gran escala controlando las condiciones de reacción, como la temperatura, el pH y las concentraciones de enzimas .

Tipos de Reacciones:

Oxidación: La hipotaurina se oxida para formar taurina.

Reacción con especies reactivas de oxígeno: La hipotaurina reacciona con radicales hidroxilo, lo que lleva a la formación de bis-aminoetil-α-disulfona.

Reactivos y condiciones comunes:

Agentes oxidantes: El peróxido de hidrógeno y el sulfato ferroso se utilizan comúnmente en la oxidación de la hipotaurina.

Catalizadores enzimáticos: Las enzimas como la cisteína dioxigenasa y la sulfinoalanina descarboxilasa son cruciales para la biosíntesis de la hipotaurina.

Productos principales:

Taurina: El producto principal formado a partir de la oxidación de la hipotaurina.

Bis-aminoetil-α-disulfona: Formado durante la reacción de la hipotaurina con radicales hidroxilo.

Aplicaciones Científicas De Investigación

Cancer Research

Hypotaurine has been implicated in the progression of certain cancers, notably gliomas. Research indicates that this compound enhances glioma cell proliferation and invasion by activating hypoxia signaling pathways. Specifically, it acts as a competitive inhibitor of prolyl hydroxylase domain-2, leading to the stabilization of hypoxia-inducible factors (HIFs) and promoting an invasive phenotype in tumor cells. In contrast, taurine, the oxidized form of this compound, has been shown to inhibit these effects and reduce tumor growth in xenograft models .

Oxidative Stress Protection

This compound exhibits significant antioxidant properties. Studies have demonstrated its protective effects against oxidative stress-induced damage in various cell types, including placental trophoblasts and human keratinocytes. For instance, this compound treatment has been shown to enhance cellular antioxidant capacity and reduce hydroxyl radical levels in trophoblast cells exposed to hydrogen peroxide . Additionally, it provides cytoprotection against UVA-induced damage in keratinocytes, suggesting potential applications in dermatology and skincare products .

Liver Protection

This compound has been identified as a hepatoprotective compound, particularly in models of acute liver failure. It has been found to significantly attenuate post-ischemic liver injury by modulating metabolic pathways involving taurine and glutathione. This suggests that this compound could serve as a therapeutic agent for liver protection during ischemic events .

Agricultural Applications

This compound's role extends into agriculture, where it is utilized as a feed additive in aquaculture. Research indicates that this compound supplementation can enhance growth performance and health status in fish species by modulating gut microbiota composition and improving nutrient absorption . This application highlights its potential as a sustainable alternative to traditional aquaculture practices.

Cosmetic Science

The photoprotective properties of this compound have led to its exploration in cosmetic formulations. Its ability to protect skin cells from UV damage positions it as a valuable ingredient in sunscreens and anti-aging products. The concentration-dependent uptake of this compound by keratinocytes demonstrates its feasibility for topical applications aimed at enhancing skin resilience against environmental stressors .

This compound in Cancer Therapy

A study conducted on glioma cells revealed that treatment with this compound resulted in increased invasiveness and proliferation due to HIF activation. In contrast, taurine reduced intracellular this compound levels and inhibited tumor growth, suggesting a therapeutic strategy involving the modulation of this compound levels in cancer treatment .

Protective Effects Against Oxidative Damage

In placental trophoblasts exposed to oxidative stress, this compound significantly reduced intracellular hydroxyl radicals and improved cell viability. This study underscores the potential of this compound as an antioxidant therapy during pregnancy-related complications .

Mecanismo De Acción

La hipotaurina ejerce sus efectos a través de varios mecanismos:

Actividad neurotransmisora: Actúa sobre los receptores de glicina para modular la neurotransmisión.

Propiedades antioxidantes: Elimina las especies reactivas de oxígeno, protegiendo las células del daño oxidativo.

Vías implicadas: Implica la vía de señalización de la insulina/IGF-1, la vía de señalización reproductiva y la función mitocondrial.

Comparación Con Compuestos Similares

La hipotaurina está estrechamente relacionada con varios otros compuestos:

Ácido cisteína sulfínico: Un intermedio en la biosíntesis de la hipotaurina.

Singularidad de la hipotaurina: El papel único de la hipotaurina como intermedio en la biosíntesis de la taurina y su doble función como antioxidante y neurotransmisor la distinguen de otros compuestos relacionados .

Actividad Biológica

Hypotaurine, a derivative of taurine, has garnered attention in recent years due to its multifaceted biological activities. This article explores the compound's antioxidant properties, its role in cancer progression, and its physiological significance in various biological systems.

Chemical Structure and Properties

This compound (2-aminoethanesulfonic acid) is a sulfonic acid that serves as a precursor to taurine. Its structural formula is:

This compound is known for its antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems.

Antioxidant Role

This compound exhibits significant antioxidant properties, particularly in cellular environments prone to oxidative damage. Research shows that this compound can scavenge hydroxyl radicals effectively, competing with other radical scavengers such as DMPO (5,5'-dimethyl-1-pyrroline N-oxide) .

- Hydroxyl Radical Scavenging : this compound reacts with hydroxyl radicals, leading to the formation of taurine and other oxidation products. This reaction is facilitated by its sulfinyl group, which is essential for its radical scavenging activity .

- Cellular Protection : In studies involving rat placental trophoblasts, this compound demonstrated cytoprotective effects against hydrogen peroxide-induced oxidative damage, enhancing the cells' antioxidant capacity .

Role in Cancer Biology

Recent findings indicate that this compound may play a dual role in cancer biology, particularly in gliomas and colorectal cancer (CRC).

Glioma Progression

A pivotal study highlighted that this compound levels correlate with glioma grade. It activates hypoxia signaling pathways by inhibiting prolyl hydroxylase domain-2, leading to increased proliferation and invasion of glioma cells .

Key Findings :

- Increased HIF Stability : this compound treatment extended the half-life of hypoxia-inducible factors (HIF-1α and HIF-2α), promoting tumor growth under low oxygen conditions.

- Enhanced Invasion : In vitro assays showed that this compound significantly increased the invasion capacity of glioma cells .

Colorectal Cancer Dynamics

In CRC models, this compound was found to promote tumor progression while taurine exhibited protective effects against these processes. Specifically:

- Taurine's Role : Taurine counteracted this compound-induced cellular proliferation and metastasis by modulating the ERK/RSK signaling pathway .

- Metabolomic Insights : Analysis revealed elevated this compound levels in CRC tissues, suggesting its involvement as an oncometabolite .

Physiological Significance

This compound is also essential in various physiological contexts:

- Fetal Development : It is concentrated in fetal plasma compared to maternal plasma and plays a role in protecting against oxidative stress during development .

- Liver Function : In acute liver failure models, this compound levels correlate with glutathione status, indicating a protective mechanism against oxidative damage .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

2-aminoethanesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO2S/c3-1-2-6(4)5/h1-3H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIUBCNYACGLLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075380, DTXSID60861856 | |

| Record name | 2-Aminoethanesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoethane-1-sulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hypotaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

300-84-5 | |

| Record name | Hypotaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypotaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethanesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoethanesulfinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPOTAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L08GE4332 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hypotaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.